molecular formula C19H17F3N4O4S B4719155 N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE

N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4719155
M. Wt: 454.4 g/mol
InChI Key: QLQAMDGZVUMLAD-UHFFFAOYSA-N
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Description

N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a nitrobenzenesulfonamide moiety

Properties

IUPAC Name

N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4S/c1-12-18(24-31(29,30)17-8-6-16(7-9-17)26(27)28)13(2)25(23-12)11-14-4-3-5-15(10-14)19(20,21)22/h3-10,24H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQAMDGZVUMLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, trifluoromethyl group, and nitrobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE

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